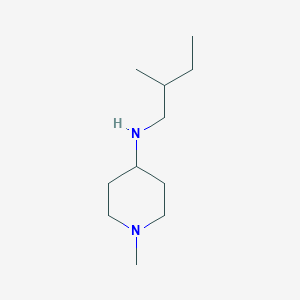
1-methyl-N-(2-methylbutyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-methylbutyl)piperidin-4-amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-methyl-N-(2-methylbutyl)piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common synthetic route includes the alkylation of piperidine with 2-methylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-Methyl-N-(2-methylbutyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .
Scientific Research Applications
1-Methyl-N-(2-methylbutyl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylbutyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
1-Methyl-N-(2-methylbutyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
What sets this compound apart is its unique alkyl substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-4-10(2)9-12-11-5-7-13(3)8-6-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
IQYNNUUOGCPSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


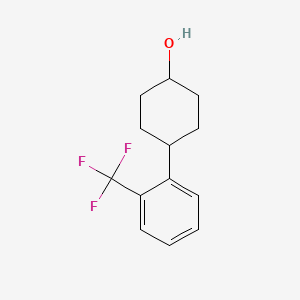
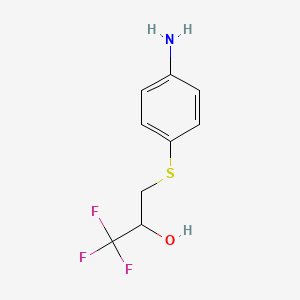
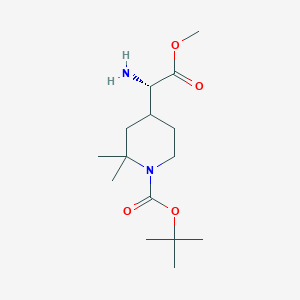
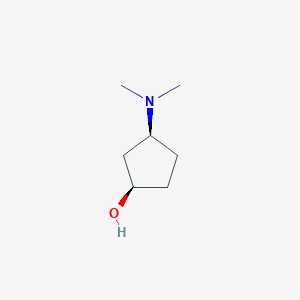
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
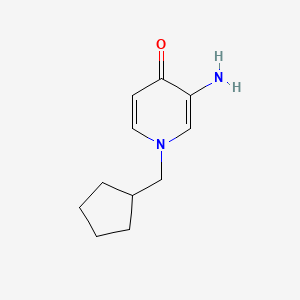
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
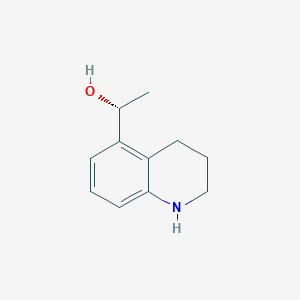
![2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
![(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13337273.png)
